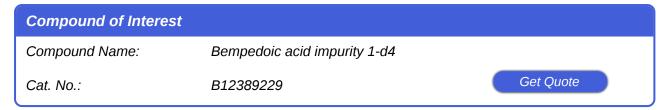


An In-depth Technical Guide to Bempedoic Acid Impurity 1-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bempedoic acid impurity 1-d4**, a critical internal standard for the bioanalysis of the lipid-lowering agent, Bempedoic acid. This document details its chemical structure, properties, and application in quantitative analysis, including a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Chemical Identity and Properties

Bempedoic acid impurity 1-d4 is the deuterium-labeled analog of Bempedoic acid impurity 1. Its chemical structure is 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid. The incorporation of four deuterium atoms at the positions adjacent to the ketone functionality makes it an ideal internal standard for mass spectrometry-based quantification of Bempedoic acid and its related impurities.[1][2] The stable isotope label ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification by correcting for matrix effects and variations in sample processing.[1]

Table 1: Chemical and Physical Properties of Bempedoic Acid Impurity 1-d4



Property	Value	
IUPAC Name	2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid[2]	
CAS Number	2408132-01-2	
Molecular Formula	C19H30D4O5	
Molecular Weight	346.5 g/mol	
Appearance	White to off-white solid	
Purity	>90%	
Storage	2-8 °C in a well-closed container	

Data sourced from commercially available certificates of analysis.

Synthesis

While a specific, detailed synthesis protocol for **Bempedoic acid impurity 1-d4** is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of Bempedoic acid and established deuterium labeling techniques.

The synthesis of the unlabeled Bempedoic acid impurity 1 (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) would likely serve as the foundational route. The introduction of deuterium atoms at the 7 and 9 positions, alpha to the carbonyl group, can be achieved through several methods. One common approach is base-catalyzed hydrogen-deuterium exchange. This would involve treating a suitable precursor, such as a diester of the keto-diacid, with a deuterated solvent (e.g., D₂O) in the presence of a base. The acidic protons alpha to the ketone are readily exchanged for deuterium atoms under these conditions. Subsequent hydrolysis of the ester groups would yield the desired deuterated dicarboxylic acid.

Application in Bioanalytical Methods

The primary application of **Bempedoic acid impurity 1-d4** is as an internal standard in the quantitative analysis of Bempedoic acid in biological matrices, such as human plasma. Its use is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]



An LC-MS/MS method is the gold standard for this purpose, offering high sensitivity and selectivity.[1]

Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS

This section details a representative protocol for the quantification of Bempedoic acid in human plasma.

3.1.1. Materials and Reagents

- · Bempedoic acid reference standard
- Bempedoic acid impurity 1-d4 (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure)
- Human plasma (blank)

3.1.2. Sample Preparation

- Spiking: To 100 μL of human plasma, add a known amount of Bempedoic acid standard solution (for calibration curve and quality control samples) and a fixed amount of Bempedoic acid impurity 1-d4 internal standard solution.
- Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.
- Vortexing and Centrifugation: Vortex the samples for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.



- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase.
- Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. Liquid Chromatography Conditions

Parameter	Condition	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Gradient	Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.	
Injection Volume	5 μL	
Column Temperature	40°C	

3.1.4. Mass Spectrometry Conditions



Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Negative	
Scan Type	Multiple Reaction Monitoring (MRM)	
Gas Temperature	350°C	
Gas Flow	10 L/min	
Nebulizer Pressure	45 psi	
Sheath Gas Temperature	350°C	
Sheath Gas Flow	11 L/min	
Capillary Voltage	3500 V	

Table 2: MRM Transitions for Bempedoic Acid and Bempedoic Acid Impurity 1-d4

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Bempedoic Acid	343.3	299.3	15
Bempedoic Acid Impurity 1-d4	347.3	303.3	15

Visualizations

Chemical Structure of Bempedoic Acid Impurity 1-d4



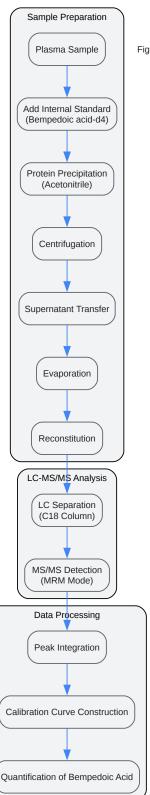


Figure 2: Workflow for the bioanalysis of Bempedoic acid.

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